An In-depth Technical Guide to Fmoc-Glu(biotinyl-PEG)-OH for Researchers and Drug Development Professionals
An In-depth Technical Guide to Fmoc-Glu(biotinyl-PEG)-OH for Researchers and Drug Development Professionals
Fmoc-Glu(biotinyl-PEG)-OH is a specialized amino acid derivative crucial for the synthesis of biotinylated peptides and probes. Its unique structure, incorporating a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glutamic acid residue, a polyethylene (B3416737) glycol (PEG) spacer, and a biotin (B1667282) moiety, offers significant advantages in peptide chemistry and various biological applications.
This technical guide provides a comprehensive overview of Fmoc-Glu(biotinyl-PEG)-OH, including its chemical properties, applications, and detailed experimental protocols for its use in solid-phase peptide synthesis and subsequent biochemical assays.
Core Concepts and Advantages
Fmoc-Glu(biotinyl-PEG)-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a biotin label at a specific position within a peptide sequence. The key components of the molecule contribute to its utility:
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Fmoc Group: A base-labile protecting group for the α-amino group of glutamic acid, allowing for its sequential addition during SPPS.
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Glutamic Acid: An amino acid residue that serves as the backbone for the attachment of the biotin-PEG moiety.
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Biotinyl-PEG Linker: The biotin molecule provides a high-affinity binding site for streptavidin and avidin (B1170675), which is fundamental for detection, purification, and immobilization applications. The hydrophilic PEG spacer is a critical feature that enhances the solubility of the resulting biotinylated peptide in both organic and aqueous media.[1][2] Furthermore, the PEG linker reduces steric hindrance between the peptide and avidin or streptavidin, leading to more efficient binding.[1][2]
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Carboxylic Acid (-OH): The free carboxylic acid group allows for the coupling of the amino acid to the growing peptide chain on the solid support.
Compared to other biotinylating reagents like Fmoc-Lys(biotin)-OH, Fmoc-Glu(biotinyl-PEG)-OH offers superior solubility, which is advantageous during peptide synthesis and for the final peptide product.[1][2]
Physicochemical Properties
A summary of the key quantitative data for Fmoc-Glu(biotinyl-PEG)-OH is presented in the table below. Data is aggregated from various chemical suppliers.
| Property | Value | References |
| Molecular Formula | C₄₀H₅₅N₅O₁₀S | |
| Molecular Weight | 797.96 g/mol | |
| CAS Number | 817169-73-6 | |
| Appearance | White to off-white or pale yellow powder/crystals | |
| Purity | ≥95% (HPLC), ≥97% (TLC) | |
| Solubility | Soluble in DMF and other solvents used in SPPS | [1][2] |
| Storage Conditions | -20°C, desiccated |
Applications in Research and Drug Development
The ability to incorporate a biotin tag with a flexible, hydrophilic spacer makes Fmoc-Glu(biotinyl-PEG)-OH a valuable tool in various research areas:
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Peptide Synthesis: Its primary application is as a building block in Fmoc SPPS for the synthesis of biotinylated peptides.
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Affinity Purification: Biotinylated peptides synthesized with this reagent can be used as baits to purify interacting proteins from complex mixtures like cell lysates. This is a common technique in proteomics to identify protein-protein interactions.
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Immunoassays: Biotinylated peptides can be immobilized on streptavidin-coated plates for use in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays.
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Enzyme Assays: They can serve as substrates or inhibitors in enzymatic assays, where the biotin tag facilitates detection or immobilization.
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Cellular Imaging and Flow Cytometry: When combined with fluorescently labeled streptavidin, biotinylated peptides can be used to visualize and quantify binding to cells.
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Drug Discovery: Used in the development of peptide-based therapeutics and diagnostics, for example, in creating targeted drug delivery systems or in screening for new drug candidates. It has been employed in the synthesis of peptoid libraries for biomarker discovery in lung cancer research and in the development of new kinase inhibitors.
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(biotinyl-PEG)-OH
This protocol outlines the manual steps for incorporating Fmoc-Glu(biotinyl-PEG)-OH into a peptide chain using Fmoc chemistry on a solid support (e.g., Rink amide resin).
Materials:
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Fmoc-protected amino acids
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Fmoc-Glu(biotinyl-PEG)-OH
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Rink amide resin (or other suitable solid support)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Piperidine (B6355638) solution (20% in DMF)
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Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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Base: N,N-Diisopropylethylamine (DIPEA)
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Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
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Diethyl ether (cold)
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Peptide synthesis vessel
Procedure:
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Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
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Fmoc Deprotection:
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Drain the DMF.
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Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
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Drain the solution.
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Repeat the piperidine treatment for another 10-15 minutes.
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Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
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-
Amino Acid Coupling (for standard amino acids):
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In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in DMF.
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Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents).
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Allow the activation to proceed for a few minutes.
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Add the activated amino acid solution to the deprotected resin.
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Agitate the mixture for 1-2 hours at room temperature.
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Wash the resin with DMF (3-5 times).
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-
Incorporation of Fmoc-Glu(biotinyl-PEG)-OH:
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Follow the same procedure as in step 3, using Fmoc-Glu(biotinyl-PEG)-OH as the amino acid to be coupled. Due to its good solubility, standard coupling protocols are generally effective.
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Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for the biotinylated residue) for each amino acid in the desired peptide sequence.
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Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection as described in step 2.
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Cleavage and Deprotection:
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Wash the resin with DCM and dry it under a stream of nitrogen.
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Add the cleavage cocktail to the resin.
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Incubate for 2-3 hours at room temperature with occasional agitation.
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Filter the resin and collect the filtrate containing the cleaved peptide.
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Precipitate the peptide by adding cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
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Dry the peptide pellet under vacuum.
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-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.
Protocol for Site-Specific Protein Labeling using a Biotinylated Peptide Probe (Adapted from Guimaraes et al., 2013)[1]
This protocol describes the use of a biotinylated peptide, synthesized using Fmoc-Glu(biotinyl-PEG)-OH, in a sortase-mediated ligation reaction to label a target protein. This is followed by a pull-down assay to isolate the labeled protein.
Materials:
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Biotinylated peptide probe with a C-terminal sortase recognition motif (e.g., LPETG) and an N-terminal polyglycine sequence (e.g., GGG).
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Target protein with an N-terminal polyglycine sequence (for C-terminal labeling) or a C-terminal sortase tag (for N-terminal labeling).
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Sortase A enzyme.
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Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
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Streptavidin-coated magnetic beads.
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Wash buffer (e.g., PBS with 0.1% Tween-20).
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Elution buffer (e.g., SDS-PAGE sample buffer or a solution of free biotin).
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Cell lysate containing the target protein.
Procedure:
Part A: Sortase-Mediated Biotinylation
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Reaction Setup: In a microcentrifuge tube, combine the following:
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Target protein (10-50 µM final concentration)
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Biotinylated peptide probe (0.5-1 mM final concentration)
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Sortase A (10-50 µM final concentration)
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Sortase reaction buffer to the final volume.
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-
Incubation: Incubate the reaction mixture at 37°C for 1-3 hours.
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Monitoring (Optional): The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by SDS-PAGE. A successful reaction will show a shift in the molecular weight of the target protein corresponding to the addition of the biotinylated peptide.
Part B: Pull-Down of Biotinylated Protein
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Bead Preparation:
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Resuspend the streptavidin-coated magnetic beads.
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Transfer an appropriate amount of beads to a new tube.
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Place the tube on a magnetic stand to pellet the beads and discard the supernatant.
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Wash the beads 2-3 times with wash buffer.
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Binding:
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Add the sortase reaction mixture (or cell lysate containing the in-situ biotinylated protein) to the washed beads.
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Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin beads.
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Washing:
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Place the tube on the magnetic stand and discard the supernatant (flow-through).
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Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
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Elution:
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To elute the bound protein, add elution buffer to the beads.
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If using SDS-PAGE sample buffer, boil the sample for 5-10 minutes.
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If using a competitive elution, incubate with a high concentration of free biotin.
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Place the tube on the magnetic stand and collect the supernatant containing the eluted, purified biotinylated protein.
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Analysis: Analyze the eluted protein by SDS-PAGE, Coomassie staining, or Western blotting.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Glu(biotinyl-PEG)-OH.
Caption: Experimental workflow for protein biotinylation and subsequent affinity purification.
